

A Comparative Guide to Precision and Accuracy in Vismodegib Quantification

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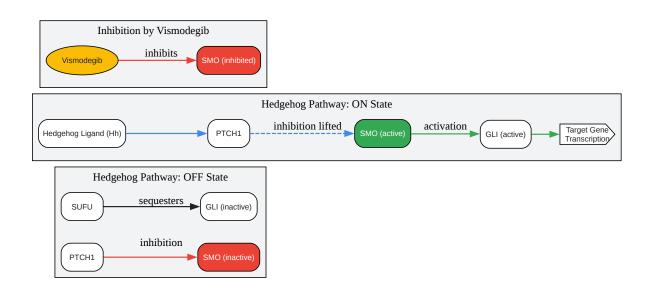


For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like Vismodegib is paramount. This guide provides a comparative overview of various analytical methods for Vismodegib quantification, focusing on their precision and accuracy. The experimental data presented is collated from published research to aid in the selection of the most suitable method for specific analytical needs.

Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is a first-in-class drug that functions as a Hedgehog signaling pathway inhibitor.[1] [2][3][4] This pathway is crucial during embryonic development and is mostly inactive in adults. [3] However, its aberrant reactivation in adults can lead to the development of certain cancers, such as basal cell carcinoma. Vismodegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway. This inhibition blocks the downstream signaling cascade that leads to tumor growth.





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Caption: Hedgehog signaling pathway and its inhibition by Vismodegib.

Comparison of Analytical Methods for Vismodegib Quantification

The following tables summarize the precision and accuracy of different analytical methods used for the quantification of Vismodegib.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



Parameter	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%Bias)	Lower Limit of Quantitatio n (LLOQ)	Reference
Unbound Vismodegib in Human Plasma	Within 7.7%	Within 5.5%	Within ±4.0%	0.100 ng/mL	

Table 2: Ultra-Performance Liquid Chromatography

<u>(U</u>	PL	<u>.C)</u>

Paramete r	Repeatab ility (%RSD)	Intermedi ate Precision (%RSD)	Accuracy (%Recov ery)	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Referenc e
Vismodegi b in Bulk and Pharmaceu tical Dosage Form	0.6	0.4	99.62%	0.33 μg/mL	0.99 μg/mL	

Table 3: High-Performance Liquid Chromatography (HPLC)



Paramet er	System Precisio n (%RSD)	Method Precisio n (%RSD)	Interme diate Precisio n (%RSD)	Accurac y (%Reco very)	Limit of Detectio n (LOD)	Limit of Quantit ation (LOQ)	Referen ce
Method 1	0.89	0.22	0.12	99.6%	-	-	
Method 2	-	0.9 (repeatab ility)	0.8	-	0.33 μg/mL	0.99 μg/mL	•

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS Method for Unbound Vismodegib in Human Plasma

- Sample Preparation: Unbound Vismodegib was separated from human plasma using rapid equilibrium dialysis (RED). 0.3 mL plasma samples were dialyzed at 37°C for 6 hours. The resulting dialysate (0.1 mL) was then extracted using a Strata-X-C 33u Polymeric Strong Cation Solid Phase Extraction (SPE) plate.
- Chromatography: Reverse-phase chromatography was employed.
- Detection: Positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) was used for detection.
- Quantification: A standard curve ranging from 0.100 to 100 ng/mL was used, fitted to a 1/x² weighted linear regression model.



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Caption: LC-MS/MS experimental workflow for Vismodegib quantification.

UPLC Method for Vismodegib in Bulk and Pharmaceutical Dosage Form

• Chromatographic Conditions:

Column: ODS C18 (100mm x 2.1 mm, 1.8μ)

Mobile Phase: 0.01N KH₂PO₄: Acetonitrile (50:50)

Flow Rate: 0.3 mL/min

Detection: Acquity TUV at 254nm

Column Temperature: 30°C

Quantification: Linearity was established in the range of 25 - 150 ppm.

HPLC Method for Vismodegib Estimation

- Chromatographic Conditions:
 - Mobile Phase: 0.1% Orthophosphoric acid: Acetonitrile (50:50, v/v)
 - Flow Rate: 1.0 mL/min (isocratic)
 - Detection: Photodiode array (PDA) detector at 264 nm
- Quantification: The method was linear over a concentration range of 0.012-0.120 mg/mL.

This guide provides a comparative insight into the analytical methods for Vismodegib quantification. The choice of method will depend on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation. For the quantification of unbound drug in biological matrices, LC-MS/MS offers high sensitivity and specificity. For routine analysis of bulk drug and pharmaceutical formulations, UPLC and HPLC methods provide reliable and accurate results.



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